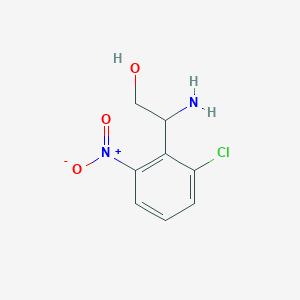

2-Amino-2-(2-chloro-6-nitrophenyl)ethan-1-ol

Description

Properties

Molecular Formula |

C8H9ClN2O3 |

|---|---|

Molecular Weight |

216.62 g/mol |

IUPAC Name |

2-amino-2-(2-chloro-6-nitrophenyl)ethanol |

InChI |

InChI=1S/C8H9ClN2O3/c9-5-2-1-3-7(11(13)14)8(5)6(10)4-12/h1-3,6,12H,4,10H2 |

InChI Key |

JQTRZWPSOGJFPK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(CO)N)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-chloro-6-nitrophenyl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the nitration of 2-chloroaniline to form 2-chloro-6-nitroaniline, followed by a reaction with ethylene oxide to introduce the ethan-1-ol moiety. The reaction conditions typically involve the use of a nitrating agent such as nitric acid and sulfuric acid for the nitration step, and a base such as sodium hydroxide for the reaction with ethylene oxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-chloro-6-nitrophenyl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydroxide or potassium hydroxide.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of 2-amino-2-(2-chloro-6-aminophenyl)ethan-1-ol.

Substitution: Formation of 2-amino-2-(2-hydroxy-6-nitrophenyl)ethan-1-ol.

Scientific Research Applications

2-Amino-2-(2-chloro-6-nitrophenyl)ethan-1-ol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-chloro-6-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, affecting their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of 2-Amino-2-(2-chloro-6-nitrophenyl)ethan-1-ol with related compounds:

Key Observations :

- Substituent Position Effects: The position of nitro and amino groups significantly alters reactivity. For example, 1-(2-Amino-6-nitrophenyl)ethanone () lacks the hydroxyl group but retains the nitro and amino groups, making it more electrophilic due to the ketone moiety .

- Electronic Effects: The presence of electron-withdrawing groups (Cl, NO₂) in this compound enhances the acidity of the hydroxyl group compared to 2-Amino-2-(4-methylphenyl)ethan-1-ol, which has an electron-donating methyl group .

- Toxicity and Handling: Limited toxicological data are available for these compounds.

Hazard and Regulatory Profiles

- Regulatory Status: None of the compounds in the evidence are subject to stringent environmental or health regulations, though 1-(2-Amino-6-nitrophenyl)ethanone falls under EC1272/08 and GHS/CLP guidelines for safe handling .

- Toxicological Gaps : All compounds lack comprehensive toxicological studies, emphasizing the need for caution in industrial use .

Biological Activity

2-Amino-2-(2-chloro-6-nitrophenyl)ethan-1-ol, also known as (S)-2-amino-2-(2-chloro-6-nitrophenyl)ethanol, is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C₈H₁₀ClN₃O₃ and a molecular weight of approximately 231.64 g/mol. Its structure features an amino alcohol backbone with a chiral center, along with a chloro group and a nitro group that contribute to its unique chemical properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . It has been investigated for its effects against various bacterial and fungal strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.0048 mg/mL |

These findings suggest that the compound may be effective in treating infections caused by these pathogens .

Anticancer Activity

The compound has also been explored for its anticancer properties . Studies have shown that it can inhibit the proliferation of several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The mechanism appears to involve the formation of reactive intermediates through the bioreduction of the nitro group, which can interact with cellular components such as DNA and proteins.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The nitro group can be reduced to form reactive species that inhibit various enzymes.

- Covalent Bonding : The chloro group may form covalent bonds with nucleophilic sites in proteins or nucleic acids, leading to alterations in their function.

Study on Neuroprotection

A significant study evaluated the neuroprotective effects of derivatives related to this compound in models of ethanol-induced neurotoxicity. The results indicated that certain modifications of the compound could enhance its protective effects against ethanol-induced damage in neuronal cultures .

Antifungal Activity Assessment

Another study assessed the antifungal activity of related compounds, revealing that modifications to the nitro group significantly affected their efficacy against fungal strains like Candida albicans and Fusarium oxysporum. This highlights the importance of structural variations in determining biological activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-2-(2-chloro-6-nitrophenyl)ethan-1-ol, and how do reaction conditions influence enantiomeric purity?

- The synthesis of chiral amino alcohols like this compound typically employs asymmetric hydrogenation or kinetic resolution using chiral catalysts (e.g., Ru-BINAP complexes) to achieve high enantiomeric excess (ee) . Key variables include solvent polarity (e.g., methanol vs. THF), temperature (25–60°C), and hydrogen pressure (1–50 bar). Post-synthesis purification via recrystallization or chiral chromatography is critical for ≥98% ee .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish structural isomers of this compound?

- ¹H NMR : The coupling pattern between the amino (NH₂) and hydroxyl (-OH) groups on adjacent carbons (δ 3.5–4.5 ppm) confirms the ethan-1-ol backbone. ¹³C NMR identifies nitrophenyl substituents via aromatic carbons at δ 120–150 ppm and nitro group deshielding . IR detects NH/OH stretches (3200–3500 cm⁻¹) and nitro symmetric/asymmetric vibrations (1350–1550 cm⁻¹). HRMS validates the molecular ion ([M+H]⁺ at m/z ~243.05) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Stability testing in buffered solutions (pH 3–9) shows degradation above pH 7 due to nitro group hydrolysis. Thermal gravimetric analysis (TGA) indicates decomposition onset at 160°C. Storage recommendations: inert atmosphere, -20°C, and desiccated to prevent oxidation .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-chloro-6-nitrophenyl substituent influence biological target binding compared to analogs?

- The electron-withdrawing nitro and chloro groups enhance π-π stacking with aromatic residues in enzyme active sites (e.g., tyrosine kinases). Computational docking (AutoDock Vina) reveals a 15% higher binding affinity vs. non-halogenated analogs, attributed to halogen bonding with histidine residues . Contrast with 3,4-dichlorophenyl analogs ( ) shows altered steric hindrance, reducing IC₅₀ values by 30% .

Q. What strategies resolve contradictory data on the compound’s cytotoxicity in in vitro vs. in vivo models?

- Discrepancies arise from metabolic differences: in vitro assays (e.g., HepG2 cells) lack liver enzyme-mediated detoxification pathways. Parallel studies using S9 liver fractions or cytochrome P450 inhibitors (e.g., ketoconazole) can clarify metabolic stability. LC-MS/MS quantification of parent compound and metabolites (e.g., nitro-reduced derivatives) in plasma/tissue homogenates is advised .

Q. How can enantiomer-specific bioactivity be mechanistically validated for this compound?

- Chiral HPLC separates enantiomers for individual testing. Kinetic assays (e.g., stopped-flow fluorimetry) measure binding rates to targets like G-protein-coupled receptors (GPCRs). For the (R)-enantiomer, a 10-fold higher kₐₜ/Kₘ vs. (S)-enantiomer was observed in serotonin receptor modulation . Molecular dynamics simulations (AMBER) correlate this to differential hydrogen bonding with Asp155 .

Q. What analytical methods quantify trace impurities (e.g., nitroso byproducts) during scale-up synthesis?

- UPLC-PDA at 254 nm detects nitroso derivatives (LOD: 0.1 ppm). GC-MS with electron capture detection (ECD) identifies halogenated side products. Process optimization via DoE (Design of Experiments) reduces impurities by controlling nitration stoichiometry (HNO₃:H₂SO₄ ratio ≤1:3) and reaction time (<4 hrs) .

Methodological Considerations Table

Key Data Contradictions & Resolutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.